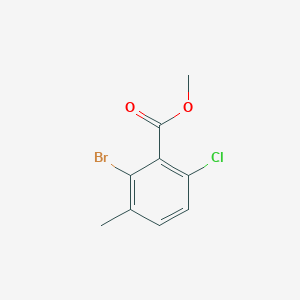

Methyl 2-bromo-6-chloro-3-methylbenzoate

説明

General Overview of Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Halogenated aromatic compounds, including halogenated benzoate esters, are fundamental building blocks in modern organic chemistry. nih.gov Their significance stems primarily from their utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern molecular construction. nih.gov

The presence of halogens (F, Cl, Br, I) on the benzoate ring provides a "handle" for these synthetic transformations. The reactivity of the carbon-halogen bond in these reactions is dependent on the specific halogen, generally following the trend I > Br > Cl > F. This differential reactivity can be exploited to achieve site-selective functionalization in polyhalogenated systems. nih.govresearchgate.net

Furthermore, the introduction of halogens can significantly modulate the biological activity of a molecule. acs.org Halogen atoms can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making halogenated benzoates and their derivatives common motifs in medicinal chemistry and agrochemical research. nih.govacs.orgnih.gov

Structural Features and Chemical Significance of Methyl 2-bromo-6-chloro-3-methylbenzoate

The chemical identity and reactivity of Methyl 2-bromo-6-chloro-3-methylbenzoate are defined by its unique combination of functional groups and their placement on the aromatic core.

Structural Features: The molecule possesses a benzene (B151609) ring substituted at five positions. The key functional groups are:

A methyl ester group (-COOCH₃) at the C1 position.

A bromo group (-Br) at the C2 position.

A chloro group (-Cl) at the C6 position.

A methyl group (-CH₃) at the C3 position.

The IUPAC name for this compound is methyl 2-bromo-6-chloro-3-methylbenzoate. sigmaaldrich.com Its structure is heavily substituted, with both positions ortho to the ester group being occupied by halogen atoms.

Interactive Data Table: Properties of Methyl 2-bromo-6-chloro-3-methylbenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 877149-10-5 | sigmaaldrich.comchembuyersguide.comambeed.com |

| Molecular Formula | C₉H₈BrClO₂ | sigmaaldrich.com |

| Molecular Weight | 263.52 g/mol | ambeed.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | methyl 2-bromo-6-chloro-3-methylbenzoate | sigmaaldrich.com |

| InChI Key | KOVCJLYSMXZNDF-UHFFFAOYSA-N | sigmaaldrich.comambeed.com |

Chemical Significance: The significance of this compound lies in the synthetic possibilities offered by its structure:

Sterically Hindered Ester: The ester group is flanked by both a bromo and a chloro substituent. This significant steric hindrance is known to decrease the rate of reactions involving the carbonyl group, such as alkaline hydrolysis, when compared to unhindered benzoates. researchgate.netresearchgate.net While hydrolysis to the corresponding carboxylic acid is still possible, it typically requires more forcing reaction conditions. libretexts.org

Orthogonal Reactivity of Halogens: The presence of two different halogens, bromine and chlorine, is particularly significant. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is substantially more reactive than the carbon-chlorine bond. This reactivity difference allows for regioselective functionalization . A Suzuki or similar coupling reaction can be performed selectively at the C2 position (C-Br bond), leaving the C6 position (C-Cl bond) untouched for a subsequent, different coupling reaction under harsher conditions. nih.govresearchgate.net This makes the compound a valuable intermediate for the programmed synthesis of complex, multi-substituted aromatic products.

Plausible Synthesis: While specific research detailing the synthesis of this compound is not readily available in peer-reviewed literature, a standard and plausible method would be the Fischer-Speier esterification of the corresponding carboxylic acid, 2-bromo-6-chloro-3-methylbenzoic acid. wikipedia.org This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. rsc.orgyoutube.com

Historical Development and Current Research Landscape of Polysubstituted Aromatic Systems

The synthesis of aromatic compounds has a rich history dating back to the 19th century with the isolation of benzene from coal tar and early substitution reactions using harsh reagents like nitric acid and halogens. thieme-connect.de For many decades, the primary method for creating substituted benzenes was through electrophilic aromatic substitution. fiveable.me This approach relies on the directing effects of substituents already present on the ring to guide the position of new incoming groups. libretexts.orglibretexts.org However, this method often suffers from limitations, including poor regioselectivity (producing mixtures of ortho, meta, and para isomers) and the inability to synthesize certain substitution patterns due to incompatible directing effects. fiveable.me

The modern research landscape for synthesizing polysubstituted aromatic systems has been revolutionized by the development of more precise and versatile methods. openaccessjournals.comnumberanalytics.com Key advancements include:

Transition Metal-Catalyzed Cross-Coupling: As mentioned, reactions like Suzuki, Heck, Negishi, and Buchwald-Hartwig have become indispensable. They allow for the specific and high-yielding formation of bonds at pre-determined positions on an aromatic ring, typically functionalized with a halogen or triflate. This has made the synthesis of complex molecules modular and programmable. nih.gov

Directed Ortho-Metalation (DoM): This strategy uses a functional group on the ring to direct a strong base to deprotonate a specific ortho position, creating a nucleophilic site that can then react with an electrophile. This provides a powerful way to install substituents adjacent to existing groups.

Multi-component and Tandem Reactions: Modern synthetic chemistry increasingly focuses on efficiency. One-pot reactions where multiple components combine to form a complex polysubstituted benzene ring in a single operation are now being developed. nih.govrsc.org These methods reduce waste and increase step-economy.

Today, polysubstituted aromatic systems are more accessible than ever and are central to numerous fields. They are critical frameworks for pharmaceuticals, agrochemicals, dyes, and advanced materials such as organic light-emitting diodes (OLEDs) and polymers. openaccessjournals.comnumberanalytics.com The ongoing research focuses on developing even more selective, efficient, and sustainable methods to construct these valuable molecular architectures.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-bromo-6-chloro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCHYIQDTIXYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 6 Chloro 3 Methylbenzoate

Mechanistic Pathways of Aromatic Functionalization

The precise installation of substituents on the benzene (B151609) ring is a cornerstone of modern organic synthesis. For a molecule with a complex substitution pattern like Methyl 2-bromo-6-chloro-3-methylbenzoate, the order and method of introducing each functional group are critical to achieving the desired isomer with high purity and yield.

Regioselective Halogenation Strategies

Regioselective halogenation is essential for the synthesis of the target molecule, requiring the specific placement of bromine and chlorine atoms at designated positions on the aromatic ring. The directing effects of the substituents already present on the ring (methyl, chloro, and methoxycarbonyl groups) govern the outcome of electrophilic aromatic substitution reactions.

Aromatic Bromination and Chlorination: Electrophilic aromatic halogenation is a standard method for introducing halogen atoms to a benzene ring. taylorfrancis.com The regioselectivity is dictated by the existing substituents. For instance, in a precursor like methyl 3-methylbenzoate, the methyl group is an activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. Nitration of methyl benzoate (B1203000), a similar electrophilic substitution, yields predominantly the meta-substituted product, methyl 3-nitrobenzoate, demonstrating the strong directing effect of the ester group. youtube.comrsc.org

In a potential synthetic pathway starting from 2-chloro-3-methylbenzoic acid or its ester, the existing chloro and methyl groups would direct incoming electrophiles. The chloro group is a deactivating ortho-, para-director, and the methyl group is an activating ortho-, para-director. Their combined influence would need to be carefully considered to achieve bromination at the 2-position. Often, direct halogenation of such polysubstituted rings can lead to mixtures of isomers, necessitating advanced strategies for control.

Diazotization and Halogen Exchange: An alternative and highly regioselective method involves the diazotization of a primary aromatic amine, followed by a substitution reaction. This process, often involving the Sandmeyer reaction, allows for the introduction of a halogen at a specific position that might be inaccessible through direct electrophilic substitution. ncert.nic.in

The synthesis could begin with a suitably substituted aniline (B41778). For example, methyl 2-amino-6-chloro-3-methylbenzoate could be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.org This intermediate is highly versatile and can be converted to the desired 2-bromo derivative by treatment with a copper(I) bromide catalyst (Sandmeyer reaction). wikipedia.org This method circumvents the regioselectivity challenges of direct electrophilic bromination.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Electrophilic Aromatic Halogenation | Direct reaction of an aromatic ring with a halogenating agent (e.g., Br₂) and a Lewis acid catalyst. | Atom economical, potentially fewer steps. | Poor regioselectivity with multiple directing groups, potential for over-halogenation. google.com |

| Diazotization / Sandmeyer Reaction | Conversion of a primary amine to a diazonium salt, followed by displacement with a halide. ncert.nic.in | Excellent regioselectivity, versatile for introducing various substituents. wikipedia.org | Requires synthesis of the precursor amine, diazonium salts can be unstable. organic-chemistry.org |

Directed Ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity in aromatic substitution by temporarily rendering the ortho position of a directing metalation group (DMG) highly nucleophilic. wikipedia.org The DMG, which contains a heteroatom, coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-proton. The resulting aryllithium species can then react with a wide range of electrophiles. uwindsor.ca

For the synthesis of Methyl 2-bromo-6-chloro-3-methylbenzoate, a carboxylate or amide group can serve as an effective DMG. organic-chemistry.org For instance, starting with 3-methylbenzoic acid, the carboxylate group could direct lithiation to the 2- and 6-positions. Subsequent reaction with a chlorinating agent (like N-chlorosuccinimide) and a brominating agent (like 1,2-dibromoethane) in a stepwise manner could install the required halogens. The strength and hierarchy of various DMGs have been established through competition experiments, with groups like amides and carbamates often being among the most powerful directors. uwindsor.cadiva-portal.org This methodology offers a predictable and highly regioselective route to contiguously substituted aromatic compounds that are often difficult to prepare using classical electrophilic substitution methods. organic-chemistry.org

Esterification Techniques and Ester Group Introduction

The final step in many synthetic routes to the target compound is the esterification of the corresponding carboxylic acid, 2-bromo-6-chloro-3-methylbenzoic acid. The presence of substituents at both ortho positions (bromo at C2 and chloro at C6) presents significant steric hindrance around the carboxylic acid group.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. study.com To drive the equilibrium towards the product ester, either a large excess of the alcohol is used or the water generated is removed, for instance by azeotropic distillation. tcu.edu For sterically hindered acids, this reaction may require prolonged reaction times and harsher conditions.

Alternative Esterification Methods: When Fischer esterification is inefficient due to steric hindrance, other methods can be employed. acs.orgacs.org These often involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol. Activating agents such as carbodiimides (e.g., EDC) or the use of reagents like 1-hydroxybenzotriazole (HOBt) can facilitate the reaction under milder conditions. researchgate.net These methods are particularly useful for preparing esters of sterically demanding acids. organic-chemistry.org

| Method | Reagents | Typical Conditions | Suitability |

|---|---|---|---|

| Fischer-Speier Esterification | Excess Methanol (B129727), Conc. H₂SO₄ | Reflux, prolonged heating | Simple and cost-effective, but can be slow for hindered substrates. study.comtcu.edu |

| Carbodiimide Coupling | Methanol, EDC, DMAP (catalyst) | Room temperature, anhydrous solvent | Mild conditions, effective for sterically hindered acids. researchgate.net |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., Pyridine) | Two steps, generally high yielding | Highly effective for even very hindered acids, but less atom-economical. |

Novel Synthetic Routes and Process Optimization

Modern chemical synthesis places a strong emphasis on sustainability, efficiency, and scalability. The principles of green chemistry and the application of technologies like flow processing are becoming increasingly important in the design of synthetic routes for complex molecules.

Application of Green Chemistry Principles in Synthesis

The synthesis of halogenated aromatic compounds traditionally involves reagents and solvents that are environmentally problematic. rsc.org Green chemistry seeks to mitigate this impact by developing more benign alternatives. taylorfrancis.com

Greener Halogenation: Efforts are underway to replace hazardous halogenated solvents and harsh reagents. rsc.org This includes the use of solid-supported reagents, catalytic systems, and less toxic solvents like water or heptane. rsc.org For instance, oxidative halogenation using hydrogen peroxide as a clean oxidant is an attractive green alternative, as its only byproduct is water. rsc.org Electrocatalytic methods using simple halide salts (e.g., sodium chloride) as the halogen source also represent a sustainable approach. researchgate.net

Atom Economy and Waste Reduction: Synthetic routes based on C-H activation, such as directed ortho-metalation, are inherently more atom-economical than classical methods that require pre-functionalized substrates. Designing a synthesis to minimize the number of steps and avoid the use of protecting groups also contributes to waste reduction and aligns with green chemistry principles.

Exploration of Flow Chemistry and Continuous Processing for Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for process optimization and scalability. youtube.com This technology is gaining traction in the pharmaceutical and fine chemical industries due to its potential for improved safety, consistency, and efficiency. acs.org

Enhanced Safety and Control: Many of the reactions involved in synthesizing Methyl 2-bromo-6-chloro-3-methylbenzoate, such as nitration, diazotization, and certain halogenations, are highly exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for superior heat dissipation, minimizing the risk of thermal runaways. nih.gov It also allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities.

Scalability and Integration: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. scispace.com Furthermore, multiple reaction and purification steps can be integrated into a single continuous flow sequence, streamlining the manufacturing process and reducing manual handling of potentially hazardous intermediates like diazonium salts. acs.org The application of flow chemistry could thus provide a safer, more efficient, and scalable route to Methyl 2-bromo-6-chloro-3-methylbenzoate.

Chemo- and Regioselectivity in Multi-Halogenated Aromatic Systems

The synthesis of complex, polysubstituted aromatic compounds such as Methyl 2-bromo-6-chloro-3-methylbenzoate presents significant challenges in controlling chemo- and regioselectivity. Chemoselectivity, the selective reaction of one functional group in the presence of others, and regioselectivity, the control of the position at which a reaction occurs, are paramount in constructing the target molecule with its precise arrangement of substituents. In multi-halogenated aromatic systems, the interplay of electronic effects and steric hindrance dictated by the existing substituents governs the outcome of further functionalization.

The benzene ring of the target compound contains four different substituents: a bromine atom, a chlorine atom, a methyl group, and a methyl ester group. The directing effects of these groups in electrophilic aromatic substitution reactions are crucial for determining the position of any new substituent.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Alkyl | Activating | Ortho, Para |

| -Cl (Chloro) | Halogen | Deactivating | Ortho, Para |

| -Br (Bromo) | Halogen | Deactivating | Ortho, Para |

| -COOCH₃ (Methyl Ester) | Carbonyl | Deactivating | Meta |

Achieving the 2,6-dihalo-3-methyl substitution pattern requires overcoming the inherent directing effects of the individual groups. For instance, direct halogenation of 3-methylbenzoic acid would likely lead to substitution at positions ortho and para to the activating methyl group, and meta to the deactivating ester group, which does not yield the desired product.

Modern synthetic methods have been developed to achieve high regioselectivity in such complex systems. Transition metal-catalyzed C-H bond activation is a powerful strategy. rsc.org Palladium-catalyzed reactions, for example, can direct halogenation to a specific ortho position by using a directing group. acs.orgorganic-chemistry.org In the context of Methyl 2-bromo-6-chloro-3-methylbenzoate, the ester or an amide derivative could potentially be used to direct halogenation to the C2 and C6 positions. acs.org The cyano group has also been effectively used as a directing group for palladium-catalyzed ortho-halogenation of arylnitriles. organic-chemistry.org These methods often offer superior selectivity compared to traditional electrophilic substitution, which may yield mixtures of isomers. nih.gov

Furthermore, the choice of halogenating agent and reaction conditions is critical. Reagents like N-halosuccinimides (NCS for chlorination, NBS for bromination) are often used in conjunction with catalysts to provide controlled halogenation. organic-chemistry.org The development of highly reactive and selective halogenating agents continues to be an active area of research to enable the functionalization of complex molecules under mild conditions. For instance, ruthenium and rhodium catalysts have been shown to exhibit different selectivities in the halogenation of 2-arylbenzo[d]oxazoles, with ruthenium favoring the C7-position and rhodium favoring the ortho-position on the aryl ring. rsc.org This catalyst-controlled selectivity highlights the sophisticated strategies available to synthetic chemists for navigating the challenges of multi-halogenated aromatic systems.

Precursor Synthesis and Convergent Approaches to Methyl 2-bromo-6-chloro-3-methylbenzoate

The synthesis of Methyl 2-bromo-6-chloro-3-methylbenzoate can be achieved through various multi-step sequences, often relying on the careful construction of a highly substituted benzoic acid precursor followed by esterification. Both linear and convergent strategies can be envisioned for its preparation.

A common approach involves the synthesis of a key intermediate, 2-chloro-6-methylbenzoic acid. One efficient method for preparing this precursor is through the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene. researchgate.net This reaction introduces the carboxylic acid functionality (as its methyl ester) at a specific position, which is then hydrolyzed to the acid. The process is suitable for large-scale synthesis and avoids the isolation of intermediates. researchgate.net

Table 2.3.1: Synthesis of 2-Chloro-6-methylbenzoic Acid via Carbonylation researchgate.net

| Step | Reactant | Reagents/Conditions | Product | Yield |

| 1 | 3-Chloro-2-iodotoluene | Pd catalyst, CO, Methanol | Methyl 2-chloro-6-methylbenzoate | - |

| 2 | Methyl 2-chloro-6-methylbenzoate | Hydrolysis | 2-Chloro-6-methylbenzoic acid | 94% |

Once 2-chloro-6-methylbenzoic acid is obtained, the next crucial step is the regioselective introduction of a bromine atom at the C6 position (relative to the carboxylic acid). This is a challenging transformation due to the steric hindrance imposed by the adjacent chloro and methyl groups. Directed ortho-lithiation presents a powerful strategy for overcoming such steric challenges. A scalable process for the related Methyl 2-bromo-6-chlorobenzoate utilized an o-lithiation/carboxylation approach, where vigilant temperature control was essential to prevent side reactions. researchgate.net A similar strategy could be applied by first protecting the carboxylic acid of 2-chloro-3-methylbenzoic acid, followed by directed lithiation at the 6-position and subsequent quenching with a bromine source.

An alternative linear approach could start from a simpler, commercially available precursor like 2-bromo-3-methylbenzoic acid. orgsyn.org The challenge would then be the selective introduction of a chlorine atom at the 6-position.

A plausible synthetic pathway is outlined below:

Synthesis of 2-Chloro-3-methylbenzoic acid: This precursor can be synthesized from 2-chloro-3-methylaniline via a Sandmeyer reaction (diazotization followed by reaction with a cyanide salt, then hydrolysis) or other established methods.

Bromination: The selective bromination of 2-chloro-3-methylbenzoic acid at the 6-position is the key step. This would likely require directed metalation or a highly selective catalyzed C-H activation reaction due to the steric crowding around the target position.

Esterification: The final step involves the esterification of the resulting 2-bromo-6-chloro-3-methylbenzoic acid with methanol, typically under acidic conditions, to yield the target compound, Methyl 2-bromo-6-chloro-3-methylbenzoate.

Convergent approaches might involve coupling two smaller, functionalized aromatic fragments, though for a single-ring system like this, linear syntheses starting from a substituted toluene or aniline are more common. The synthesis of the parent acid, 2-bromo-6-chloro-3-methylbenzoic acid (CAS 2091629-72-8), is a direct precursor to the final ester. bldpharm.com

Chemical Reactivity and Transformation Pathways of Methyl 2 Bromo 6 Chloro 3 Methylbenzoate

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

Aromatic substitution reactions on this molecule typically proceed via a nucleophilic mechanism (SNAr) rather than an electrophilic one. This is because the benzene (B151609) ring is deactivated by the presence of multiple electron-withdrawing groups (the two halogens and the methyl ester). fiveable.melibretexts.org These reactions involve the replacement of one of the halogen atoms by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, which is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group (a halogen in this case). libretexts.org This forms a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before the halide is expelled to restore aromaticity. libretexts.orgnih.gov

The rate and selectivity of nucleophilic aromatic substitution are profoundly affected by the electronic and steric nature of the substituents on the aromatic ring.

Electronic Effects: For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition met in Methyl 2-bromo-6-chloro-3-methylbenzoate. libretexts.org The electron-withdrawing nature of the methoxycarbonyl group (-COOCH₃), the bromine, and the chlorine atoms decreases the electron density of the ring, making it susceptible to attack by nucleophiles. libretexts.org Crucially, for stabilization of the negatively charged Meisenheimer intermediate, the electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.orglibretexts.orglibretexts.org In this molecule:

The ester group is ortho to both the bromine (C2) and the chlorine (C6).

The bromine atom is ortho to the ester and para to the C5 position.

The chlorine atom is ortho to the ester and para to the C3-methyl group.

This ortho/para arrangement allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the ester group, which provides significant stabilization and activates both halogen positions for substitution. libretexts.org The methyl group at the C3 position has a weak electron-donating effect, which slightly counteracts the deactivation of the ring but its influence is minor compared to the powerful withdrawing effects of the halogens and ester.

Steric Effects: The substituents ortho to the ester group (bromine at C2 and chlorine at C6) create significant steric hindrance. This bulkiness can impede the approach of a nucleophile, potentially slowing the reaction kinetics compared to less hindered analogues.

Selectivity (Br vs. Cl): In nucleophilic aromatic substitution, the leaving group ability of halogens typically follows the order F > Cl > Br > I, which is inverse to their order of acidity. However, the rate-determining step is usually the nucleophilic attack on the ring, not the departure of the leaving group. The carbon-halogen bond strength and the electronegativity of the halogen influence the electrophilicity of the carbon atom. Given the similar electronic environment of the C2 and C6 positions (both are ortho to the ester), selectivity can be subtle. However, in many cases, the stronger inductive effect of chlorine compared to bromine can make the carbon it is attached to slightly more electrophilic, potentially favoring substitution at the C6 position, though this can be influenced by the specific nucleophile and reaction conditions.

Halogen-metal exchange offers a pathway to functionalize the aryl ring by converting a carbon-halogen bond into a carbon-metal bond, typically a carbon-lithium bond. This reaction is usually performed by treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (-78 to -100 °C) to prevent side reactions. tcnj.edu The resulting aryllithium species is a potent nucleophile and can be trapped (quenched) with a variety of electrophiles (E⁺), such as water, carbon dioxide, or aldehydes. tcnj.eduresearchgate.net

For Methyl 2-bromo-6-chloro-3-methylbenzoate, the key challenge is regioselectivity. The rate of halogen-metal exchange is generally much faster for bromine than for chlorine. researchgate.net Therefore, treatment with an organolithium reagent would be expected to selectively occur at the C2 position, replacing the bromine atom.

The generalized reaction sequence is as follows:

Exchange: The C-Br bond at the C2 position reacts with the organolithium reagent (e.g., n-BuLi) to form a new aryllithium intermediate.

Quenching: The highly reactive aryllithium intermediate is then treated with an electrophile to introduce a new functional group at the C2 position.

Table 1: Potential Products from Halogen-Metal Exchange and Quenching This table presents hypothetical outcomes based on established chemical principles for halogen-metal exchange reactions.

| Electrophile (E⁺) | Quenching Reagent | Resulting Product at C2 | Final Product Name |

|---|---|---|---|

| H⁺ | H₂O | -H | Methyl 6-chloro-3-methylbenzoate |

| CO₂ | CO₂(s), then H₃O⁺ | -COOH | 2-Chloro-6-(methoxycarbonyl)-3-methylbenzoic acid |

| D⁺ | D₂O | -D | Methyl 2-deuterio-6-chloro-3-methylbenzoate |

| CHO | DMF (Dimethylformamide) | -CHO | Methyl 2-formyl-6-chloro-3-methylbenzoate |

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they represent a primary route for the derivatization of Methyl 2-bromo-6-chloro-3-methylbenzoate.

The Suzuki-Miyaura coupling reaction creates a new carbon-carbon bond by reacting an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org For dihalogenated substrates, achieving site-selectivity is a central theme. nih.gov

The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition, the first step in the catalytic cycle, generally follows the order C-I > C-Br > C-Cl >> C-F. libretexts.orgnih.gov This established reactivity trend strongly predicts that cross-coupling will occur preferentially at the more reactive C-Br bond at the C2 position over the less reactive C-Cl bond at the C6 position. This inherent difference allows for selective mono-functionalization of the molecule.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the C2-coupled product while leaving the C6-chloro substituent intact for potential subsequent transformations. ias.ac.innih.gov

Table 2: Representative Suzuki-Miyaura Coupling Conditions and Outcomes This table outlines typical conditions for selective Suzuki-Miyaura coupling at the C-Br bond, based on literature for similar dihaloarenes.

| Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Expected Major Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or P(t-Bu)₃ | K₃PO₄ or K₂CO₃ | Toluene or Dioxane | Methyl 6-chloro-3-methyl-[1,1'-biphenyl]-2-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - (part of catalyst) | Na₂CO₃ | DME/H₂O | Methyl 6-chloro-4'-methoxy-3-methyl-[1,1'-biphenyl]-2-carboxylate |

| Cyclopropylboronic acid | PdCl₂(dppf) | dppf (part of catalyst) | Cs₂CO₃ | THF | Methyl 2-cyclopropyl-6-chloro-3-methylbenzoate |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govresearchgate.net Similar to the Suzuki coupling, the reaction's selectivity on dihaloarenes is governed by the disparate reactivity of the carbon-halogen bonds.

Selective amination of Methyl 2-bromo-6-chloro-3-methylbenzoate is expected to occur at the C2-bromo position. Studies on analogous substrates, such as 6-bromo-2-chloroquinoline, have demonstrated that selective amination of the C-Br bond can be achieved with high efficiency, leaving the C-Cl bond untouched. nih.govresearchgate.net This allows for the introduction of a wide range of primary and secondary amines, as well as other N-heterocycles, at the C2 position.

The general reaction involves treating the substrate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). researchgate.net

Table 3: Representative Buchwald-Hartwig Amination Conditions This table outlines typical conditions for selective C-N coupling at the C-Br bond, based on literature for similar dihaloarenes.

| Amine Reagent | Palladium Catalyst | Ligand | Base | Solvent | Expected Major Product |

|---|---|---|---|---|---|

| Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Methyl 2-(morpholin-4-yl)-6-chloro-3-methylbenzoate |

| Aniline (B41778) | Pd₂(dba)₃ | rac-BINAP | NaOtBu | Toluene | Methyl 2-(phenylamino)-6-chloro-3-methylbenzoate |

| Pyrrolidine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | Methyl 2-(pyrrolidin-1-yl)-6-chloro-3-methylbenzoate |

Ester Group Transformations

The methyl ester functionality at the C1 position is also amenable to chemical modification, providing another handle for synthetic diversification.

Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-6-chloro-3-methylbenzoic acid. achemblock.com This reaction can be readily achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent, followed by an acidic workup, is a common and efficient method. learncbse.inbyjus.com

Reduction: The ester group can be reduced to a primary alcohol, yielding (2-bromo-6-chloro-3-methylphenyl)methanol. While standard sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. However, LiAlH₄ is highly reactive and may not be compatible with all substrates. A milder and more selective alternative is the use of a sodium borohydride-methanol system in a solvent like tetrahydrofuran (B95107) (THF), which has been shown to effectively reduce aromatic methyl esters to their corresponding alcohols while leaving other functional groups like nitro or amide groups intact. ias.ac.in This method would likely be effective for the selective reduction of the ester in Methyl 2-bromo-6-chloro-3-methylbenzoate.

Table 4: Common Transformations of the Ester Group

| Transformation | Reagents | Solvent | Product |

|---|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH or KOH 2. H₃O⁺ (e.g., HCl) | Methanol (B129727)/Water | 2-Bromo-6-chloro-3-methylbenzoic acid |

| Reduction | LiAlH₄, then H₃O⁺ workup | THF or Diethyl ether | (2-Bromo-6-chloro-3-methylphenyl)methanol |

| Selective Reduction | NaBH₄, Methanol | THF | (2-Bromo-6-chloro-3-methylphenyl)methanol |

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of Methyl 2-bromo-6-chloro-3-methylbenzoate to its corresponding carboxylic acid, 2-bromo-6-chloro-3-methylbenzoic acid, and methanol can be achieved under both acidic and basic conditions. However, the rate and mechanism are significantly affected by the steric hindrance around the carbonyl group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, which is essentially the reverse of a Fischer esterification. chemistrysteps.com The reaction is an equilibrium process and typically requires heat and an excess of water to drive it towards the products. chemistrysteps.com

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. brainly.comyoutube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. brainly.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy (B1213986) group, converting it into a good leaving group (methanol). brainly.com

Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com

Due to the steric hindrance from the ortho-chloro and ortho-methyl groups, the approach of the water nucleophile is impeded, often requiring more stringent conditions like higher temperatures or pressures compared to unhindered esters. cdnsciencepub.compsu.edu

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically proceeds more readily than acid-catalyzed hydrolysis. chemistrysteps.commasterorganicchemistry.com The irreversibility stems from the final deprotonation step. masterorganicchemistry.com

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comchegg.com This forms a tetrahedral alkoxide intermediate.

Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group, forming the carboxylic acid. libretexts.org

Protonation (Workup): An acidic workup is required in a separate step to protonate the carboxylate salt and isolate the neutral carboxylic acid. jk-sci.com

While base-catalyzed hydrolysis is generally efficient, the significant steric hindrance in Methyl 2-bromo-6-chloro-3-methylbenzoate can slow down the initial nucleophilic attack, potentially requiring elevated temperatures to achieve a reasonable reaction rate. cdnsciencepub.comchemicalforums.com

Table 1: Comparison of Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Reversibility | Reversible | Irreversible |

| Final Product (before workup) | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |

| Conditions | Typically requires heat and excess water | Can often proceed at lower temperatures, but may require heat for hindered esters |

Transesterification and Alcoholysis Reactions

Transesterification is a process where the ester group of Methyl 2-bromo-6-chloro-3-methylbenzoate is exchanged with another alcohol to form a different ester. This reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the mechanism is analogous to that of acid-catalyzed hydrolysis. libretexts.org The carbonyl oxygen is first protonated to enhance its electrophilicity. Then, the new alcohol (R'-OH) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original methanol is eliminated, and deprotonation yields the new ester. The reaction is an equilibrium, and to favor the product, the new alcohol is often used in large excess, or the released methanol is removed from the reaction mixture.

For example, reacting Methyl 2-bromo-6-chloro-3-methylbenzoate with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield Ethyl 2-bromo-6-chloro-3-methylbenzoate and methanol.

Table 2: Example of Transesterification

| Reactant | Reagent | Catalyst | Product | Byproduct |

| Methyl 2-bromo-6-chloro-3-methylbenzoate | Ethanol (excess) | H₂SO₄ (catalytic) | Ethyl 2-bromo-6-chloro-3-methylbenzoate | Methanol |

Reduction of the Ester to Alcohol and Aldehyde Derivatives

The ester functional group in Methyl 2-bromo-6-chloro-3-methylbenzoate can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. This reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the carbonyl carbon. The reaction typically goes to completion, yielding (2-bromo-6-chloro-3-methylphenyl)methanol. The process involves the initial formation of an aldehyde intermediate, which is immediately reduced further to the alcohol.

The general procedure involves treating the ester with LiAlH₄ in an anhydrous ether solvent (like diethyl ether or THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Reduction to Aldehyde

The partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered reducing agent that can stop the reaction at the aldehyde stage without further reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation. libretexts.org The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction of the aldehyde product. libretexts.org The low temperature stabilizes the tetrahedral intermediate formed after the initial hydride attack, which upon aqueous workup, hydrolyzes to give the desired aldehyde, 2-bromo-6-chloro-3-methylbenzaldehyde.

Table 3: Reduction Reactions of the Ester Group

| Desired Product | Reagent | Typical Conditions |

| (2-bromo-6-chloro-3-methylphenyl)methanol (Primary Alcohol) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous workup |

| 2-bromo-6-chloro-3-methylbenzaldehyde (Aldehyde) | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (-78 °C) in a non-polar solvent (e.g., toluene, hexanes) |

Reactivity of the Methyl Group and Aromatic Ring

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl group attached to the aromatic ring is susceptible to oxidation, particularly because it is in a benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid. masterorganicchemistry.comyoutube.com This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com

The reaction is typically performed under basic conditions with heating, followed by an acidic workup. The oxidation of Methyl 2-bromo-6-chloro-3-methylbenzoate would yield 2-bromo-6-chloro-1,3-benzenedicarboxylic acid monomethyl ester (or its corresponding dicarboxylic acid if the ester group is also hydrolyzed under the harsh conditions).

Table 4: Oxidation of the Benzylic Methyl Group

| Reactant | Reagent | Conditions | Product |

| Methyl 2-bromo-6-chloro-3-methylbenzoate | 1. Potassium Permanganate (KMnO₄), NaOH, H₂O2. H₃O⁺ | 1. Heat2. Acidic workup | 2-Bromo-6-chloro-3-(methoxycarbonyl)benzoic acid |

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

The aromatic ring of Methyl 2-bromo-6-chloro-3-methylbenzoate can undergo electrophilic aromatic substitution. The position of substitution is determined by the combined directing effects of the existing substituents.

-COOCH₃ (Ester): Deactivating and a meta-director. rsc.org

-Cl, -Br (Halogens): Deactivating but ortho-, para-directors. youtube.com

-CH₃ (Methyl): Activating and an ortho-, para-director. libretexts.orgdocbrown.info

Nitration

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. rsc.org To predict the site of nitration, we must consider the directing effects of all four substituents.

The ester group directs meta to its position (C5).

The C6-methyl group directs ortho (C5) and para (C3, occupied).

The C2-chloro group directs ortho (C3, occupied) and para (C5).

The C3-bromo group directs ortho (C2 and C4) and para (C6, occupied).

The positions C4 and C5 are the most likely candidates for substitution. The powerful deactivating effect of the ester group and the directing influence of the ortho/para-directing groups (Cl, Me) towards C5 make it a highly probable site for substitution. The C4 position is ortho to the bromine and meta to the methyl and chloro groups, making it another possibility. The final product distribution would depend on the precise reaction conditions, but significant formation of Methyl 2-bromo-6-chloro-3-methyl-5-nitrobenzoate is expected.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the ring using fuming sulfuric acid (H₂SO₄ + SO₃). libretexts.org The directing effects are the same as in nitration. Therefore, sulfonation is also expected to occur primarily at the C5 position. Sulfonation is a reversible reaction; the sulfonic acid group can be removed by heating in dilute aqueous acid. libretexts.org This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to a desired position. libretexts.org

Table 5: Electrophilic Aromatic Substitution Predictions

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | Methyl 2-bromo-6-chloro-3-methyl-5-nitrobenzoate |

| Sulfonation | SO₃ / H₂SO₄ | Methyl 2-bromo-6-chloro-3-methyl-5-sulfonic acid benzoate (B1203000) |

Derivatives and Analog Synthesis from Methyl 2 Bromo 6 Chloro 3 Methylbenzoate

Design and Synthesis of Substituted Halogenated Benzoate (B1203000) Esters and Acids

The structural framework of Methyl 2-bromo-6-chloro-3-methylbenzoate provides a versatile platform for the synthesis of a variety of substituted halogenated benzoate esters and their corresponding carboxylic acids. The presence of two distinct halogen atoms, bromine and chlorine, allows for selective functionalization through various cross-coupling and substitution reactions.

One of the primary transformations is the hydrolysis of the methyl ester to the corresponding 2-bromo-6-chloro-3-methylbenzoic acid . This reaction is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification. The resulting carboxylic acid is a key intermediate for further derivatization, such as amide bond formation.

Furthermore, the bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions due to the generally higher reactivity of aryl bromides compared to aryl chlorides in such transformations. This allows for the selective introduction of various substituents at this position while retaining the chlorine atom. For instance, Suzuki-Miyaura coupling with aryl or vinyl boronic acids can be employed to form biaryl compounds or styrenyl derivatives, respectively. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties.

The following table summarizes representative transformations for the synthesis of substituted halogenated benzoate esters and acids from Methyl 2-bromo-6-chloro-3-methylbenzoate:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Methyl 2-bromo-6-chloro-3-methylbenzoate | 1. NaOH, MeOH/H₂O, reflux; 2. HCl (aq) | 2-bromo-6-chloro-3-methylbenzoic acid | Ester Hydrolysis |

| Methyl 2-bromo-6-chloro-3-methylbenzoate | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, heat | Methyl 2-aryl-6-chloro-3-methylbenzoate | Suzuki-Miyaura Coupling |

| Methyl 2-bromo-6-chloro-3-methylbenzoate | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, heat | Methyl 2-alkynyl-6-chloro-3-methylbenzoate | Sonogashira Coupling |

| 2-bromo-6-chloro-3-methylbenzoic acid | Amine, EDC, HOBt, DMF | N-substituted-2-bromo-6-chloro-3-methylbenzamide | Amide Coupling |

Creation of Functionalized Aromatic Systems Through Derivatization

The strategic placement of substituents on the benzene (B151609) ring of Methyl 2-bromo-6-chloro-3-methylbenzoate allows for the creation of highly functionalized aromatic systems. The interplay between the electron-withdrawing ester and chloro groups and the weakly electron-donating methyl group influences the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.

Palladium-catalyzed reactions are instrumental in the derivatization of this scaffold. The Buchwald-Hartwig amination, for example, enables the introduction of a wide range of primary and secondary amines at the 2-position by selectively coupling with the C-Br bond. This reaction is crucial for the synthesis of various pharmaceutically relevant scaffolds.

Moreover, the methyl group can be a handle for further functionalization. For instance, radical bromination using N-bromosuccinimide (NBS) under UV irradiation can selectively introduce a bromine atom at the benzylic position, affording Methyl 2-bromo-6-chloro-3-(bromomethyl)benzoate . This benzylic bromide is a versatile electrophile for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Below is a table showcasing derivatization reactions to create functionalized aromatic systems:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Methyl 2-bromo-6-chloro-3-methylbenzoate | Primary or secondary amine, Pd₂(dba)₃, ligand (e.g., BINAP), NaOtBu, Toluene, heat | Methyl 2-(amino)-6-chloro-3-methylbenzoate derivative | Buchwald-Hartwig Amination |

| Methyl 2-bromo-6-chloro-3-methylbenzoate | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Methyl 2-bromo-6-chloro-3-(bromomethyl)benzoate | Radical Bromination |

| Methyl 2-bromo-6-chloro-3-(bromomethyl)benzoate | Sodium azide, DMF | Methyl 2-bromo-6-chloro-3-(azidomethyl)benzoate | Nucleophilic Substitution |

| Methyl 2-bromo-6-chloro-3-(bromomethyl)benzoate | Sodium cyanide, DMSO | Methyl 2-bromo-6-chloro-3-(cyanomethyl)benzoate | Nucleophilic Substitution |

Heterocyclic Annulation and Cyclization Reactions

Methyl 2-bromo-6-chloro-3-methylbenzoate and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through annulation and cyclization reactions. The presence of multiple reactive sites allows for the construction of fused ring systems, which are common motifs in medicinal chemistry and materials science.

For instance, the 2-amino derivatives obtained from Buchwald-Hartwig amination can undergo intramolecular cyclization reactions. If the introduced amine has a suitable pendant functional group, it can react with the ester or other parts of the molecule to form a new ring.

A prominent application is in the synthesis of quinoline (B57606) and benzothiazole (B30560) derivatives. For example, a derivative of Methyl 2-bromo-6-chloro-3-methylbenzoate could be transformed into a 2-aminothiophenol (B119425) derivative, which can then be condensed with various electrophiles to form the benzothiazole ring system. bldpharm.com Similarly, manipulation of the substituents can lead to precursors for Skraup or Friedländer syntheses of quinolines. While direct examples starting from the title compound are not abundant in readily available literature, the synthetic strategies are well-established for analogous structures. nih.gov

The following table illustrates conceptual pathways to heterocyclic systems:

| Precursor derived from Methyl 2-bromo-6-chloro-3-methylbenzoate | Reaction Type | Resulting Heterocycle |

| 2-Amino-6-chloro-3-methylbenzoic acid derivative | Intramolecular amide formation | Benzoxazinone derivative |

| 2-Hydrazinyl-6-chloro-3-methylbenzoate | Condensation with a β-dicarbonyl compound | Pyrazole derivative |

| 2-Amino-3-methyl-substituted aniline (B41778) derivative | Reaction with an α-haloketone | Quinoxaline derivative |

| 2-Mercapto-6-chloro-3-methylaniline derivative | Condensation with a carboxylic acid or equivalent | Benzothiazole derivative |

Synthesis of Polyfunctionalized Aromatic Intermediates for Advanced Materials

The densely functionalized nature of Methyl 2-bromo-6-chloro-3-methylbenzoate makes it an attractive building block for the synthesis of polyfunctionalized aromatic intermediates that can be used in the development of advanced materials. The ability to selectively address the different reactive sites allows for the programmed assembly of complex molecular architectures.

For instance, the bromo and chloro substituents can serve as handles for polymerization reactions. Through sequential and selective cross-coupling reactions, this monomeric unit can be incorporated into conjugated polymers. Such materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution pattern on the aromatic ring can be used to tune the electronic properties and solid-state packing of the resulting polymers.

Furthermore, the ester group can be modified post-polymerization, or the corresponding carboxylic acid can be used to introduce the monomer into polyester (B1180765) or polyamide backbones. The resulting materials could exhibit unique properties due to the presence of the halogen atoms and the methyl group, which can influence solubility, thermal stability, and morphology.

Research in this area focuses on creating well-defined oligomers and polymers with tailored properties. The following table provides a conceptual overview of its application in materials synthesis:

| Synthetic Strategy | Resulting Material Type | Potential Application |

| Sequential Suzuki and Stille cross-coupling reactions | Conjugated polymers | Organic electronics (OLEDs, OPVs) |

| Polycondensation of the corresponding di-functionalized derivative | Polyesters, Polyamides | High-performance plastics |

| Incorporation into metal-organic frameworks (MOFs) as a linker | Metal-Organic Frameworks | Gas storage, catalysis |

Computational and Theoretical Investigations of Methyl 2 Bromo 6 Chloro 3 Methylbenzoate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. For Methyl 2-bromo-6-chloro-3-methylbenzoate, computational methods like Density Functional Theory (DFT) can provide a detailed picture of its electronic landscape.

Molecular orbital (MO) theory is a powerful tool in this analysis. Key parameters derived from MO calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated in a reaction, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For Methyl 2-bromo-6-chloro-3-methylbenzoate, the electron-withdrawing nature of the bromine, chlorine, and ester groups would be expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Conversely, the electron-donating methyl group would raise the energy of the HOMO. The interplay of these substituents would create a unique electronic distribution across the molecule.

A molecular electrostatic potential (MEP) map would further visualize the charge distribution. In this map, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the ester group would be expected to show a strong negative potential, while the hydrogen atoms and the area around the carbon attached to the halogens would likely exhibit a positive potential.

Table 1: Illustrative Electronic Properties of a Substituted Methyl Benzoate (B1203000) (Exemplary Data)

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its physical and chemical properties. For Methyl 2-bromo-6-chloro-3-methylbenzoate, the presence of bulky substituents (bromo, chloro, and methyl groups) in close proximity on the benzene (B151609) ring introduces steric hindrance.

Conformational analysis, typically performed using molecular mechanics or quantum mechanical calculations, aims to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. For this molecule, a key area of investigation would be the rotation around the C-C bond connecting the ester group to the aromatic ring and the C-O bond of the ester. The ortho-chloro and ortho-bromo groups would likely restrict the free rotation of the ester group, leading to a preferred orientation that minimizes steric clash.

Intramolecular interactions, such as hydrogen bonds or van der Waals forces, play a crucial role in stabilizing certain conformations. While this molecule lacks traditional hydrogen bond donors, weak C-H···O interactions between the methyl group and the ester oxygen might be possible. More significantly, repulsive steric interactions between the ortho substituents and the ester group will be a dominant factor in determining the lowest energy conformation. Understanding these interactions is critical for predicting the molecule's shape and how it might interact with other molecules, such as enzymes or catalysts.

Table 2: Illustrative Conformational Data for an Ortho-Substituted Methyl Benzoate (Exemplary Data)

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| 1 | 45° | 0.0 (Most Stable) |

| 2 | 90° | +2.5 |

| 3 | 180° | +5.0 |

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry provides a powerful means to model the pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. For Methyl 2-bromo-6-chloro-3-methylbenzoate, this would involve modeling key transformations such as nucleophilic aromatic substitution or cross-coupling reactions.

Reaction pathway modeling involves calculating the energy of the system as the reactants are converted into products. This generates a potential energy surface, where the lowest energy path corresponds to the most likely reaction mechanism. A critical point on this surface is the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

By characterizing the geometry and energy of the transition state, chemists can understand the factors that control the reaction's feasibility and selectivity. For instance, in a Suzuki coupling reaction, one could model the oxidative addition of the palladium catalyst to either the C-Br or C-Cl bond. Theoretical calculations could predict which bond is more likely to react and explain the regioselectivity of the reaction. These models can also elucidate the role of ligands on the metal catalyst and the effect of solvent on the reaction outcome.

Density Functional Theory (DFT) Studies on Reactivity, Regioselectivity, and Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. DFT calculations can provide valuable insights into the reactivity, regioselectivity, and mechanisms of reactions involving Methyl 2-bromo-6-chloro-3-methylbenzoate.

Reactivity indices derived from DFT, such as Fukui functions and local softness, can predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these indices would help to determine whether an incoming reagent would preferentially attack one of the halogenated positions, the methyl group, or another position on the aromatic ring.

DFT is also instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a proposed mechanism can be constructed. This allows for the comparison of different possible pathways and the identification of the most energetically favorable one. For example, in a nucleophilic aromatic substitution reaction, DFT could be used to compare the activation energies for the substitution of the bromine versus the chlorine atom, thus predicting the major product. Such studies have been successfully applied to understand the regioselectivity in various aromatic systems.

Table 3: Illustrative DFT-Calculated Reactivity Indices (Exemplary Data)

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Significance |

| C-Br | 0.15 | 0.02 | High f- suggests susceptibility to nucleophilic attack. |

| C-Cl | 0.12 | 0.03 | Moderate f- suggests susceptibility to nucleophilic attack. |

| C4 (para to ester) | 0.05 | 0.18 | High f+ suggests a likely site for electrophilic attack. |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the reactivity of a chemical is a function of its molecular structure.

To develop a QSRR model for a class of compounds including Methyl 2-bromo-6-chloro-3-methylbenzoate, one would first need a dataset of related molecules with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants). Then, for each molecule, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that relates the descriptors to the observed reactivity. A robust QSRR model can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. This predictive capability is highly valuable in areas like drug discovery and materials science, as it can guide the synthesis of molecules with desired properties and reduce the need for extensive experimental screening. For instance, a QSRR model could predict the rate of hydrolysis for a series of substituted methyl benzoates, including the title compound.

Advanced Analytical Characterization Techniques for Methyl 2 Bromo 6 Chloro 3 Methylbenzoate Beyond Basic Identification

High-Resolution NMR Spectroscopy for Isomer Differentiation and Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of Methyl 2-bromo-6-chloro-3-methylbenzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for clear differentiation from its constitutional isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is particularly useful for confirming the substitution pattern on the aromatic ring. For the 2-bromo-6-chloro-3-methyl isomer, the two aromatic protons are expected to appear as distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling constant between these protons would be characteristic of an ortho relationship. The chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing bromine, chlorine, and ester groups will generally shift the proton signals downfield. The spectrum will also feature two singlets corresponding to the methyl ester protons (O-CH₃) and the aromatic methyl protons (Ar-CH₃). The distinct chemical shifts and splitting patterns allow for differentiation from other isomers, such as Methyl 3-bromo-2-chloro-6-methylbenzoate, which would exhibit a different set of proton signals. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found significantly downfield (δ 165-170 ppm). cdnsciencepub.com The six aromatic carbons will have chemical shifts determined by the attached substituents (Br, Cl, CH₃, COOCH₃), with the carbons directly bonded to the halogens showing characteristic shifts. Studies on substituted methyl benzoates show that ortho-substituents can cause steric inhibition of conjugation, which influences the chemical shifts of the aromatic carbons. researchgate.netcdnsciencepub.com Two additional signals will correspond to the methyl ester carbon and the aromatic methyl carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule. imperial.edu While this molecule is achiral and thus has no stereoisomers, NMR techniques like NOE (Nuclear Overhauser Effect) can provide through-space information, confirming the proximity of the ortho substituents to the adjacent methyl and ester groups. imperial.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-bromo-6-chloro-3-methylbenzoate

Note: These are predicted values based on typical ranges for substituted benzoates. Actual experimental values may vary.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | ¹H NMR | 7.2 - 7.6 | Doublet, Doublet | Two signals, ortho-coupling expected. |

| Ester Methyl Protons | ¹H NMR | ~3.9 | Singlet | Typical range for a methyl ester. |

| Ring Methyl Protons | ¹H NMR | ~2.4 | Singlet | Typical range for an aromatic methyl group. |

| Ester Carbonyl Carbon | ¹³C NMR | 165 - 168 | Singlet | Electron-withdrawing groups influence the shift. |

| Aromatic Carbons | ¹³C NMR | 125 - 140 | 6 Singlets | Shifts are dependent on the specific substituent. |

| Ester Methyl Carbon | ¹³C NMR | ~52 | Singlet | |

| Ring Methyl Carbon | ¹³C NMR | ~20 | Singlet |

Advanced Mass Spectrometry for Isotopic Profiling and Impurity Analysis

Advanced mass spectrometry (MS) techniques are crucial for confirming the elemental composition and identifying trace-level impurities in a sample of Methyl 2-bromo-6-chloro-3-methylbenzoate.

Isotopic Profiling: The presence of both bromine and chlorine atoms gives this molecule a highly characteristic isotopic pattern in its mass spectrum. Bromine has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), while chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). ucalgary.calibretexts.org This results in a distinctive cluster of peaks for the molecular ion (M). The primary peaks will be the M peak (containing ⁷⁹Br and ³⁵Cl), the M+2 peak (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and the M+4 peak (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks are predictable and serve as a definitive fingerprint for the presence of one bromine and one chlorine atom. whitman.eduresearchgate.netyoutube.com High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high precision, allowing for the calculation of the exact elemental formula and confirming it against the theoretical value.

Impurity Analysis: Synthetic procedures can often result in low levels of impurities, such as starting materials, by-products from side reactions, or isomers. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating these impurities from the main compound and identifying them. researchgate.net The mass spectrometer provides molecular weight and fragmentation data for each separated component, enabling the structural elucidation of even minor impurities. This is critical for quality control in pharmaceutical applications where even small amounts of unknown substances must be identified and quantified.

Interactive Data Table: Predicted Isotopic Pattern for the Molecular Ion of Methyl 2-bromo-6-chloro-3-methylbenzoate

Note: Intensities are relative to the most abundant peak (M+) set to 100.

| Ion | Isotopic Composition | Expected m/z | Predicted Relative Intensity (%) |

| M⁺ | C₉H₉⁷⁹Br³⁵ClO₂ | 261.95 | 100 |

| M+2⁺ | C₉H₉⁸¹Br³⁵ClO₂ / C₉H₉⁷⁹Br³⁷ClO₂ | 263.95 | ~129 |

| M+4⁺ | C₉H₉⁸¹Br³⁷ClO₂ | 265.95 | ~31 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide an unambiguous confirmation of the connectivity and substitution pattern of Methyl 2-bromo-6-chloro-3-methylbenzoate, distinguishing it absolutely from all other isomers.

To perform this analysis, a suitable single crystal of the compound must be grown, often through slow evaporation from a solvent. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields a detailed electron density map from which the exact position of each atom can be determined.

The data obtained from X-ray crystallography includes:

Precise Bond Lengths and Angles: This provides experimental verification of the molecular geometry.

Torsional Angles: These define the conformation of the molecule, such as the orientation of the ester group relative to the aromatic ring.

Crystal Packing Information: This reveals how the molecules arrange themselves in the crystal lattice, providing insight into intermolecular interactions like van der Waals forces.

While no specific crystal structure for Methyl 2-bromo-6-chloro-3-methylbenzoate is publicly available, the technique would be the ultimate arbiter of its structure, providing a level of detail unattainable by other methods.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary and can be used to confirm the key structural features of Methyl 2-bromo-6-chloro-3-methylbenzoate.

Carbonyl (C=O) Stretch: The ester carbonyl group will produce a very strong and sharp absorption band in the FT-IR spectrum, typically in the range of 1720-1740 cm⁻¹. libretexts.org Its exact position can be influenced by the electronic effects of the adjacent aromatic ring and its substituents.

C-O Stretches: The ester C-O stretches will appear in the fingerprint region of the IR spectrum, usually as two distinct bands between 1000-1300 cm⁻¹. libretexts.org

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org The C-H out-of-plane bending vibrations below 900 cm⁻¹ can also be indicative of the substitution pattern.

C-H Stretches: The aromatic C-H stretches are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will appear just below 3000 cm⁻¹. researchgate.net

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are found at lower wavenumbers. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, generally between 690-515 cm⁻¹. libretexts.orgspectroscopyonline.com

While hydrogen bonding studies are a key application of vibrational spectroscopy, they are not directly applicable to Methyl 2-bromo-6-chloro-3-methylbenzoate itself, as it lacks hydrogen bond donors. However, this technique would be highly relevant for analyzing its carboxylic acid precursor, 2-bromo-6-chloro-3-methylbenzoic acid, where the O-H stretch would be a prominent and broad feature. cdnsciencepub.com

Interactive Data Table: Predicted Vibrational Frequencies for Methyl 2-bromo-6-chloro-3-methylbenzoate

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | FT-IR/Raman | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR/Raman | 2850 - 2980 | Medium |

| Ester C=O Stretch | FT-IR | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | FT-IR/Raman | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | FT-IR | 1000 - 1300 | Strong |

| C-Cl Stretch | FT-IR/Raman | 550 - 850 | Medium-Strong |

| C-Br Stretch | FT-IR/Raman | 515 - 690 | Medium-Strong |

Spectroscopic Methods for Kinetic and Mechanistic Studies of Reactions

Spectroscopic techniques, particularly NMR, are powerful for investigating the kinetics and mechanisms of reactions involving Methyl 2-bromo-6-chloro-3-methylbenzoate. numberanalytics.com By monitoring the reaction in real-time directly within an NMR tube, chemists can track the concentration of reactants, products, and any observable intermediates over time. acs.orgrsc.org

For example, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, one could monitor the reaction by:

Tracking Reactant and Product Signals: The distinct ¹H NMR signals for the aromatic protons of the starting material would decrease in intensity over time, while new signals corresponding to the product would appear and grow. libretexts.org

Quantitative Analysis: NMR is an inherently quantitative technique, meaning the integral of a signal is directly proportional to the number of protons it represents. rsc.org By integrating the signals of the starting material and product at various time points, a kinetic profile of the reaction can be constructed.

Intermediate Detection: In some cases, short-lived intermediates may be detected, providing crucial evidence for a proposed reaction mechanism.

This approach allows for the determination of reaction rates, rate laws, and activation energies, providing a deep understanding of the molecule's reactivity. imperial.edu

Specialized Chemical Applications of Methyl 2 Bromo 6 Chloro 3 Methylbenzoate in Non Biological Contexts

Role as an Advanced Synthetic Intermediate in Complex Organic Synthesis

The primary application of Methyl 2-bromo-6-chloro-3-methylbenzoate is as a sophisticated intermediate in multi-step organic synthesis. The strategic placement of the bromo, chloro, and methyl groups on the benzoate (B1203000) ring allows for a variety of coupling reactions and further functionalization, making it a key component in constructing complex molecular architectures.